molecular formula C26H24N4O B3605350 [8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

[8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B3605350
M. Wt: 408.5 g/mol
InChI Key: CALGINCFVJCOTQ-UHFFFAOYSA-N
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Description

8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridyl group and a phenylpiperazino moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions One common method includes the condensation of 8-methylquinoline with 4-pyridylboronic acid under Suzuki coupling conditionsThe reaction conditions often require the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Palladium on carbon, hydrogen gas, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like 8-hydroxyquinoline and 2-methylquinoline share structural similarities with 8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE.

    Pyridyl-substituted compounds: Molecules such as 4-pyridylboronic acid and 4-pyridylmethanol are related due to the presence of the pyridyl group.

Uniqueness

The uniqueness of 8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the quinoline and phenylpiperazino moieties allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications .

Properties

IUPAC Name

(8-methyl-2-pyridin-4-ylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O/c1-19-6-5-9-22-23(18-24(28-25(19)22)20-10-12-27-13-11-20)26(31)30-16-14-29(15-17-30)21-7-3-2-4-8-21/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALGINCFVJCOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 6
Reactant of Route 6
[8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

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